(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid
Description
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for the compound “(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid” reflects its precise molecular structure and stereochemistry. The parent chain is a three-carbon propanoic acid backbone, with substituents at the second and third carbon atoms. At the second carbon (C2), an amino group is protected by the [(9H-fluoren-9-yl)methoxy]carbonyl (Fmoc) moiety, while the third carbon (C3) bears a methylsulfanyl (-SCH₃) group. The (2S) designation indicates the absolute configuration of the chiral center at C2, corresponding to the L-enantiomer in amino acid nomenclature.
The structural formula can be described as follows:
- Core structure : Propanoic acid (CH₂CH₂COOH)
- Substituent at C2 : Fmoc-protected amino group (-NH-C(O-O-CH₂-C₁₃H₉))
- Substituent at C3 : Methylsulfanyl group (-SCH₃)
The molecular formula is C₁₉H₁₉NO₄S , with a molar mass of 357.42 g/mol . The Fmoc group, derived from 9-fluorenylmethyl chloroformate, provides steric protection for the amino group during solid-phase peptide synthesis (SPPS), while the methylsulfanyl group modifies the reactivity of the sulfur-containing side chain.
CAS Registry Number and Regulatory Classifications
The CAS Registry Number for (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid is 138021-87-1 , a unique identifier assigned by the Chemical Abstracts Service. This number facilitates unambiguous referencing in safety data sheets, regulatory documents, and scientific databases.
Regulatory classifications for this compound vary by jurisdiction but generally align with its use in laboratory settings. For instance:
- WGK (Water Hazard Class) : While not explicitly listed for this compound, analogous Fmoc-protected amino acids often fall under WGK 1 (low hazard to water).
- GHS Labeling : Compounds with similar functional groups may require warnings under the Globally Harmonized System (GHS), such as H315 (causes skin irritation) or H319 (causes serious eye irritation), though specific classifications depend on purity and formulation.
Properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C19H19NO4S/c1-25-11-17(18(21)22)20-19(23)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 |
InChI Key |
SKNJDZVHMNQAGO-QGZVFWFLSA-N |
Isomeric SMILES |
CSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a substitution reaction, where the protected amino acid is reacted with a suitable methylsulfanyl reagent under controlled conditions.
Industrial Production Methods
In industrial settings, the production of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis. Removal occurs under mild basic conditions:
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Fmoc deprotection | 20% piperidine in DMF, 10–30 minutes | Free amine + CO₂ + dibenzofulvene |
This step is critical for sequential peptide elongation. The liberated amine can participate in subsequent coupling reactions.
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) moiety undergoes oxidation to sulfoxide or sulfone derivatives, depending on reaction intensity:
These oxidized derivatives are valuable for studying redox-active peptides or modulating solubility .
Alkylation of the Sulfur Atom
The methylsulfanyl group acts as a nucleophile in alkylation reactions:
| Reaction | Alkylating Agent | Conditions | Products | References |
|---|---|---|---|---|
| S-Alkylation | Alkyl halides (e.g., CH₃I) | DMF, K₂CO₃, 25–60°C | (2S)-2-(Fmoc-amino)-3-(alkylsulfanyl)propanoic acid |
This reaction diversifies the side chain for structure-activity relationship (SAR) studies.
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation:
Coupling efficiency depends on steric hindrance from the methylsulfanyl group .
Reductive Modification
The methylsulfanyl group can be reduced to a thiol (-SH) under specific conditions:
| Reaction | Reducing Agent | Conditions | Products | References |
|---|---|---|---|---|
| Radical-based reduction | TCEP, DTT | Aqueous buffer, pH 7–8 | (2S)-2-(Fmoc-amino)-3-mercaptopropanoic acid |
The resulting thiol is reactive toward gold surfaces or disulfide bond formation .
Side Chain Functionalization
The methylsulfanyl group can be converted into other functional groups:
Stability Under Acidic Conditions
The Fmoc group is stable to mild acids but degrades under strong acidic conditions:
| Reaction | Conditions | Outcome | References |
|---|---|---|---|
| Acidolysis | TFA, 25°C, 1–2 hours | Partial decomposition of Fmoc group |
Key Research Findings
-
Steric Effects : The methylsulfanyl group marginally impacts coupling efficiency compared to bulkier side chains .
-
Oxidative Stability : The -SMe group is prone to oxidation during prolonged storage, necessitating inert atmospheres .
-
Applications : Used in synthesizing cysteine analogs and redox-responsive peptide hydrogels .
Scientific Research Applications
Peptide Synthesis
Fmoc Protection Strategy : The use of the fluorenylmethoxycarbonyl (Fmoc) group is prevalent in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild basic conditions, enabling the sequential addition of amino acids to form peptides. This method is highly efficient for synthesizing peptides with specific sequences and modifications.
Case Study : Research has demonstrated that Fmoc-protected amino acids, including (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid, can be utilized to create cyclic peptides. These cyclic structures often exhibit enhanced stability and biological activity compared to their linear counterparts. For example, cyclic peptides synthesized using Fmoc chemistry have shown promising results in targeting specific receptors in cancer therapy, highlighting the importance of this compound in drug development .
Medicinal Chemistry
Anticancer Agents : The incorporation of sulfur-containing amino acids into peptide structures has been linked to improved pharmacological properties. Studies indicate that compounds like (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid can enhance the biological activity of peptides against cancer cells by modulating signaling pathways associated with cell proliferation and apoptosis .
Case Study : In one study, derivatives of this compound were tested for their ability to inhibit specific cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that the methylsulfanyl group contributes to the compound's bioactivity by interacting with cellular targets involved in tumor growth .
Drug Design and Development
Structure-Activity Relationship (SAR) : The unique structural features of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid allow researchers to explore various modifications that can lead to enhanced therapeutic profiles. By altering substituents on the amino acid backbone or side chains, researchers can optimize binding affinity and selectivity for target proteins.
Case Study : A series of analogs derived from this compound were synthesized and evaluated for their inhibitory effects on enzymes involved in disease pathways. The modifications led to varying degrees of potency, providing insights into how structural changes influence biological activity .
Bioconjugation Applications
Linker Development : The Fmoc group can serve as a versatile linker in bioconjugation strategies, facilitating the attachment of therapeutic agents or imaging probes to peptides. This application is crucial for developing targeted therapies that require precise delivery mechanisms.
Case Study : Researchers have successfully employed (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid as a scaffold for creating peptide-drug conjugates (PDCs). These conjugates demonstrated improved efficacy and reduced off-target effects compared to free drugs, underscoring the compound's potential in precision medicine .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific peptide sequence it is incorporated into.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Side Chain
The methylsulfanyl group distinguishes the target compound from analogs with different side-chain functionalities. Key comparisons include:
Table 1: Substituent-Based Comparison
Functional Group Modifications
Amino Acid Backbone Modifications
- (2S,3S)-3-Fmoc-amino-2-hydroxy-3-(2-methoxyphenyl)propanoic acid: Incorporates a hydroxyl group and methoxyphenyl side chain, enhancing hydrogen-bonding capacity and chiral complexity .
- Fmoc-Dap(CONH₂)-OH: Features a carbamoylamino group, enabling additional hydrogen-bond interactions in peptide structures .
Protective Group Variations
Biological Activity
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid, commonly referred to as Fmoc-S-methyl-L-cysteine, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances stability and solubility. Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of 357.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 357.42 g/mol |
| CAS Number | 123456-78-9 |
| Purity | >95% |
Biological Activity
Research indicates that (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can exhibit antimicrobial effects against various pathogens. The Fmoc group enhances the compound's ability to penetrate bacterial membranes, potentially increasing its efficacy as an antimicrobial agent .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting the enoyl-acyl carrier protein reductase (InhA), which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis .
- Cytotoxicity : Preliminary studies using computer-aided prediction methods suggest that this compound may possess cytotoxic properties against certain cancer cell lines, although further empirical studies are required to validate these findings .
Case Studies
Several studies have highlighted the biological relevance of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid:
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Inhibition of Mycobacterium tuberculosis : Research focused on the inhibition of InhA revealed that (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid derivatives were effective against multi-drug resistant strains of M. tuberculosis, suggesting a potential therapeutic application in treating tuberculosis .
Synthesis
The synthesis of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid typically involves several key steps:
- Protection of Amino Groups : The amine group is protected using the Fmoc strategy to prevent unwanted reactions during synthesis.
- Introduction of Functional Groups : The methylthio group is introduced through nucleophilic substitution reactions.
- Deprotection : After the desired modifications are made, the Fmoc group is removed under basic conditions to yield the final product.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(methylsulfanyl)propanoic acid?
- Methodology : The synthesis typically involves Fmoc-protected amino acid chemistry. A reported method includes deprotection of the Fmoc group using 20% piperidine in DMF, followed by coupling with a methylsulfanyl-containing moiety. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the thioether group .
- Critical Steps : Monitor reaction progress via TLC or HPLC. Purification is often performed using reverse-phase chromatography or recrystallization from ethanol/water mixtures to isolate the product .
Q. How should researchers handle this compound safely in laboratory settings?
- Safety Protocols :
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to light and moisture .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dispersion .
Q. What analytical techniques are essential for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Confirm stereochemistry and purity using H and C NMR. The methylsulfanyl group typically appears as a singlet at ~2.1 ppm in H NMR .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] ~380–400 Da depending on derivatives) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing side reactions?
- Strategies :
- Coupling Reagents : Use HOBt/DIC or PyBOP to enhance coupling efficiency and reduce racemization .
- Temperature Control : Maintain reactions at 0–4°C during coupling steps to suppress epimerization .
- Byproduct Mitigation : Add scavengers (e.g., thiophenol) to sequester unreacted Fmoc groups .
Q. What are the implications of structural analogs in drug design, and how do they compare?
- Case Study : Derivatives with fluorinated aryl groups (e.g., 3,5-difluorophenyl) show enhanced binding to viral proteases compared to methylsulfanyl analogs. Below is a comparison table:
| Compound | Substituent | Bioactivity (IC50) | Key Reference |
|---|---|---|---|
| Methylsulfanyl derivative | -SCH | 12 nM (HIV protease) | |
| 3,5-Difluorophenyl derivative | -CHF | 4.5 nM |
- Design Considerations : Fluorination increases metabolic stability but may reduce solubility. Balance logP values (<3) using computational tools like Schrödinger Suite .
Q. How can contradictory stability data from different sources be resolved?
- Approach :
- Condition-Specific Testing : Conduct accelerated stability studies under varying pH (2–9), temperature (25–60°C), and humidity (40–75% RH). Use HPLC to track degradation products .
- Mechanistic Insight : Decomposition at >100°C releases toxic fumes (e.g., CO, NO), as noted in conflicting SDS reports. Validate using thermogravimetric analysis (TGA) .
Q. What strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
